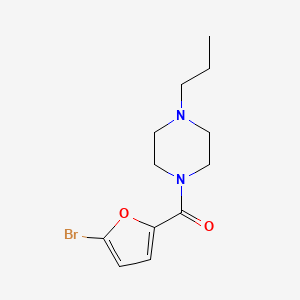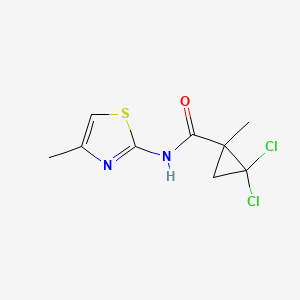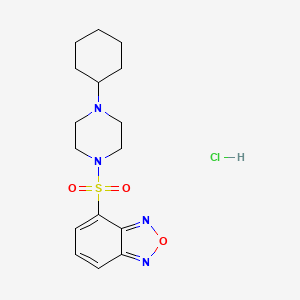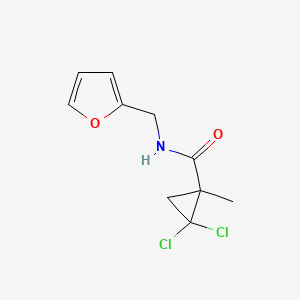![molecular formula C18H18BrFN2O B4179778 (3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4179778.png)
(3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromobenzoyl group and a fluorobenzyl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution: The 3-bromobenzoyl chloride is then reacted with piperazine to form 1-(3-bromobenzoyl)piperazine.
Formation of 4-fluorobenzyl chloride: This can be synthesized by reacting 4-fluorobenzyl alcohol with thionyl chloride.
Final coupling: The 1-(3-bromobenzoyl)piperazine is then reacted with 4-fluorobenzyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromobenzoyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Substitution reactions: The fluorine atom in the fluorobenzyl group can be substituted by other groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoyl piperazines, while oxidation or reduction can modify the functional groups present in the compound.
Scientific Research Applications
(3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Medicinal chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Biological studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Chemical research: It can serve as a model compound for studying the reactivity and properties of piperazine derivatives.
Industrial applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of (3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromobenzoyl and fluorobenzyl groups can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzoyl)-4-(4-fluorobenzyl)piperazine
- 1-(3-bromobenzoyl)-4-(4-chlorobenzyl)piperazine
- 1-(3-bromobenzoyl)-4-(4-methylbenzyl)piperazine
Uniqueness
(3-BROMOPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to the specific combination of bromobenzoyl and fluorobenzyl groups attached to the piperazine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-16-3-1-2-15(12-16)18(23)22-10-8-21(9-11-22)13-14-4-6-17(20)7-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBQNYXVPRGVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-3-PHENYL-1-PROPANONE](/img/structure/B4179706.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B4179716.png)

![N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4179731.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B4179748.png)
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)


![2-[4-(2-Chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B4179769.png)
![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]furan-2-carboxamide](/img/structure/B4179772.png)
METHANONE](/img/structure/B4179779.png)


![N-[4-(piperidine-1-carbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)
